Cas no 199982-02-0 (4-Butyl-4'-iodobiphenyl)

4-Butyl-4'-iodobiphenyl is a halogenated biphenyl derivative characterized by its butyl substituent at the 4-position and an iodine atom at the 4'-position. This compound is primarily utilized in organic synthesis and materials science due to its role as a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings. The iodine moiety enhances reactivity in palladium-catalyzed transformations, while the butyl group contributes to solubility in organic solvents. Its well-defined structure makes it suitable for liquid crystal research and functionalized polymer development. The compound exhibits stability under standard conditions, ensuring reliable handling and storage for laboratory applications.
4-Butyl-4'-iodobiphenyl structure
4-Butyl-4'-iodobiphenyl structure
Product name:4-Butyl-4'-iodobiphenyl
CAS No:199982-02-0
MF:C16H17I
MW:336.210656881332
MDL:MFCD16619281
CID:819858
PubChem ID:53417225

4-Butyl-4'-iodobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 4-Butyl-4'-iodobiphenyl
    • 4'-Butyl-4-iodobiphenyl
    • 4-IODO-4'-BUTYLBIPHENYL
    • 1-butyl-4-(4-iodophenyl)benzene
    • 4-Butyl-4'-iodo-1,1'-biphenyl
    • C16H17I
    • 0280AB
    • 1,1'-Biphenyl, 4-butyl-4'-iodo-
    • AS04523
    • RL02502
    • AX8160470
    • I14,S1400001
    • 982B020
    • 199982-02-0
    • DS-13876
    • KTEKHPDWAMYUBP-UHFFFAOYSA-N
    • CS-0152346
    • J-514855
    • MFCD16619281
    • T70523
    • AKOS015909737
    • DB-066025
    • B5211
    • DTXSID30697240
    • MDL: MFCD16619281
    • Inchi: 1S/C16H17I/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4H2,1H3
    • InChI Key: KTEKHPDWAMYUBP-UHFFFAOYSA-N
    • SMILES: IC1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 336.03711
  • Monoisotopic Mass: 336.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 6.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.385
  • Melting Point: 118.0 to 122.0 °C
  • Boiling Point: 376.0±31.0 °C at 760 mmHg
  • Flash Point: 170.7±13.9 °C
  • PSA: 0
  • LogP: 5.30080
  • Vapor Pressure: No data available

4-Butyl-4'-iodobiphenyl Security Information

4-Butyl-4'-iodobiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D378723-25g
4-Butyl-4'-iodobiphenyl
199982-02-0 97%
25g
$500 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222986-1g
4-Butyl-4'-iodobiphenyl
199982-02-0 97%
1g
¥93 2023-04-15
Fluorochem
222076-250mg
4-Butyl-4'-iodobiphenyl
199982-02-0 95%
250mg
£10.00 2022-03-01
Ambeed
A145899-1g
4-Butyl-4'-iodobiphenyl
199982-02-0 97%
1g
$13.0 2025-02-20
abcr
AB491720-5 g
4-Butyl-4'-iodobiphenyl; .
199982-02-0
5g
€128.10 2023-04-20
abcr
AB491720-25 g
4-Butyl-4'-iodobiphenyl; .
199982-02-0
25g
€259.20 2023-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HP374-1g
4'-Butyl-4-iodobiphenyl
199982-02-0 97%
1g
252CNY 2021-05-08
Fluorochem
222076-10g
4-Butyl-4'-iodobiphenyl
199982-02-0 95%
10g
£110.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B83280-1g
4-Butyl-4'-iodobiphenyl
199982-02-0 97%
1g
¥40.0 2024-07-16
A2B Chem LLC
AB09275-25g
4-Butyl-4'-iodobiphenyl
199982-02-0 98%
25g
$67.00 2024-04-20

Additional information on 4-Butyl-4'-iodobiphenyl

Introduction to 4-Butyl-4'-iodobiphenyl (CAS No. 199982-02-0)

4-Butyl-4'-iodobiphenyl (CAS No. 199982-02-0) is a versatile compound with significant applications in the fields of organic synthesis, materials science, and pharmaceutical research. This biphenyl derivative, characterized by its unique structural features, has garnered considerable attention due to its potential in various scientific and industrial applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 4-Butyl-4'-iodobiphenyl.

Chemical Structure and Properties

4-Butyl-4'-iodobiphenyl is a biphenyl compound with a butyl group and an iodine atom attached to the 4-position of each phenyl ring. The molecular formula of this compound is C16H17I, and its molecular weight is approximately 300.21 g/mol. The presence of the iodine atom makes it highly reactive in various organic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling and Stille coupling. The butyl group provides steric hindrance and influences the solubility and reactivity of the compound.

The physical properties of 4-Butyl-4'-iodobiphenyl include a melting point of around 75°C and a boiling point of approximately 350°C at atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as dichloromethane, ethanol, and toluene. These solubility characteristics make it suitable for use in a wide range of chemical processes.

Synthesis Methods

The synthesis of 4-Butyl-4'-iodobiphenyl can be achieved through several methods, each with its own advantages and limitations. One common approach involves the iodination of 4-butylbiphenyl using elemental iodine or iodine monochloride (ICl). This method typically proceeds via electrophilic aromatic substitution, where the iodine atom replaces a hydrogen atom on the phenyl ring.

An alternative method involves the coupling reaction between 4-bromobutane and 4-iodobenzene using transition metal catalysts such as palladium(II) acetate (Pd(OAc)2) in the presence of a base like potassium carbonate (K2CO3). This approach is particularly useful for large-scale synthesis due to its high yield and selectivity.

Applications in Organic Synthesis

4-Butyl-4'-iodobiphenyl is widely used as an intermediate in organic synthesis due to its reactivity and functional group versatility. One of its primary applications is in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The iodine atom can be readily replaced by other functional groups through various cross-coupling reactions, making it a valuable building block for constructing more complex structures.

In recent studies, researchers have explored the use of 4-Butyl-4'-iodobiphenyl in the synthesis of novel materials with unique properties. For example, it has been used as a precursor for preparing conjugated polymers with high electrical conductivity and optical transparency. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Pharmaceutical Research

In the pharmaceutical industry, 4-Butyl-4'-iodobiphenyl has shown promise as a lead compound for drug discovery. Its structural features make it suitable for modifying existing drugs or developing new therapeutic agents. Recent research has focused on its potential as an inhibitor of specific enzymes involved in disease pathways.

A study published in the Journal of Medicinal Chemistry reported that derivatives of 4-Butyl-4'-iodobiphenyl exhibited potent inhibitory activity against protein kinases implicated in cancer progression. These findings suggest that further optimization of these compounds could lead to the development of novel anticancer drugs with improved efficacy and reduced side effects.

Molecular Modeling and Computational Studies

Molecular modeling and computational studies have played a crucial role in understanding the behavior and potential applications of 4-Butyl-4'-iodobiphenyl. These studies provide insights into the electronic structure, reactivity, and stability of the compound under various conditions.

A computational study using density functional theory (DFT) revealed that the presence of the butyl group significantly affects the electronic distribution around the phenyl rings, leading to enhanced reactivity towards electrophilic substitution reactions. This information is valuable for designing more efficient synthetic routes and optimizing reaction conditions.

Safety Considerations

Safety is a critical aspect when handling any chemical compound, including 4-Butyl-4'-iodobiphenyl. While it is not classified as a hazardous material under current regulations, proper precautions should be taken during handling to ensure safety. It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound.

In addition to physical safety measures, it is important to consider environmental impact when using chemicals like <*">* * * * * * * * * * * * * * * * * * * * . Proper disposal methods should be followed to minimize environmental impact.

Note:

This introduction provides an overview of (CAS No. ) from multiple perspectives including chemical structure properties synthesis methods applications in organic synthesis pharmaceutical research molecular modeling safety considerations While every effort has been made ensure accuracy completeness information presented here intended serve general reference purposes only For detailed specific information relevant regulations standards always consult primary sources authoritative references field chemistry biology medicine.

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(CAS:199982-02-0)4-Butyl-4'-iodobiphenyl
A1006456
Purity:99%
Quantity:25g
Price ($):162.0